molecular formula CHF2NaO3S B12973892 Sodium difluoromethanesulfonate

Sodium difluoromethanesulfonate

Cat. No.: B12973892
M. Wt: 154.07 g/mol
InChI Key: DXDQDQWGMMVWCE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium difluoromethanesulfonate (NaSO₂CF₂H) is a fluorinated sulfonate salt with applications in organic synthesis, particularly in radical difluoromethylation reactions. Its structure combines a sulfonate group (-SO₃⁻) with a difluoromethyl moiety (-CF₂H), enabling unique reactivity in forming C–CF₂H bonds . While its synthesis has been reported via methods involving sodium sulfinates and fluorinated precursors, challenges in isolating the pure compound have been noted, leading to the preferential use of alternative salts like zinc difluoromethanesulfonate (DFMS) in certain reactions .

Properties

Molecular Formula

CHF2NaO3S

Molecular Weight

154.07 g/mol

IUPAC Name

sodium;difluoromethanesulfonate

InChI

InChI=1S/CH2F2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1

InChI Key

DXDQDQWGMMVWCE-UHFFFAOYSA-M

Canonical SMILES

C(F)(F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfonate can be synthesized by reacting chlorodifluoromethane with sodium sulfite in an aqueous medium. The reaction is typically carried out in an autoclave under autogenous pressure at elevated temperatures. The presence of a strong alkali-metal base, such as sodium hydroxide, can enhance the reaction efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium difluoromethanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce difluoromethyl halides, while oxidation can yield difluoromethanesulfonic acid derivatives.

Scientific Research Applications

Sodium difluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: It can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which sodium difluoromethanesulfonate exerts its effects involves its high reactivity and stability. The sulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the difluoromethyl group. This makes it a valuable reagent in various chemical reactions, particularly those involving nucleophilic substitution and oxidation.

Comparison with Similar Compounds

Table 1: Substrate Scope of Sodium Sulfinates in Iron-Catalyzed Reactions

Entry Sodium Sulfinate Substituent Yield (%)
3a 4-Me 85
3b 4-OMe 78
3j 4-Br 65
3p CF₂H (difluoromethanesulfonate) 0

Comparison with Triflate and Alkyl Sulfonates

Sodium triflate (CF₃SO₃Na) shares structural similarities but differs in reactivity due to the stronger electron-withdrawing -CF₃ group. While sodium triflate is widely used as a catalyst or electrolyte, this compound’s -CF₂H group provides nucleophilic radical character, making it more suitable for C–H functionalization . In contrast, sodium alkyl sulfonates (e.g., methyl or ethyl sulfonates) exhibit higher yields in nucleophilic substitutions but lack the fluorinated moiety necessary for introducing fluorine-containing groups .

Key Research Findings

  • Failed Reactivity in Cross-Coupling : this compound’s inability to participate in iron-catalyzed reactions underscores its niche applicability compared to aryl and alkyl sulfonates .
  • Radical Chemistry : Its utility in photocatalyzed difluoromethylation is well-documented, but efficiency depends on solvent polarity and the presence of redox-active catalysts .
  • Counterion Effects : Zinc DFMS, though harder to synthesize, offers superior stability in acidic media, enabling reactions where sodium salts fail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.